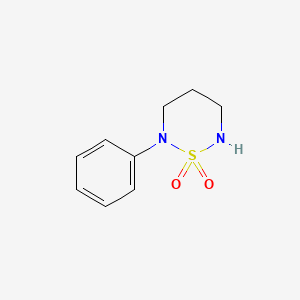

2-Phényl-1,2,6-thiadiazinane 1,1-dioxyde

Vue d'ensemble

Description

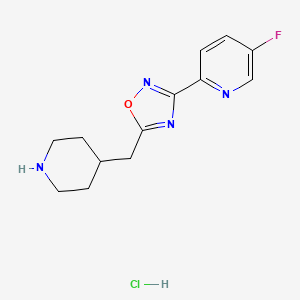

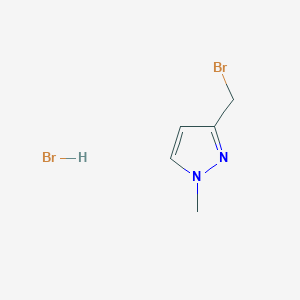

“2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide” is a chemical compound with the molecular formula C9H12N2O2S . It has a molecular weight of 212.27 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 1,2,6-thiadiazinane 1,1-dioxides has been reported in the literature . A methodology for the synthesis of 1,2,5-thiadiazolidine and 1,2,6-thiadiazinane 1,1-dioxides from sulfuryl chloride, chloroalkylamines, and primary amines has been described .Molecular Structure Analysis

The molecular structure of “2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide” is represented by the InChI code: 1S/C9H12N2O2S/c12-14(13)10-7-4-8-11(14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 .Physical And Chemical Properties Analysis

The compound has a melting point range of 154-157 degrees Celsius .Applications De Recherche Scientifique

- Des chercheurs ont évalué des inhibiteurs sélectifs de PI3Kδ contenant ce squelette. Ces composés ont inhibé de manière significative la prolifération des cellules de lymphome B humain (SU-DHL-6) avec des valeurs de GI50 de 2,13 et 2,50 μM .

- En 2010, Chen et al. ont développé une série de composés de benzothiadiazine-1,1-dioxyde, y compris ce squelette, et les ont criblés en tant qu'inhibiteurs de l'aldose réductase .

Activité antiproliférative contre les cellules de lymphome B

Inhibition de l'aldose réductase

Propriétés chimiques et structure

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

The compound belongs to the 1,2,4-thiadiazinane 1,1-dioxides family, which has been associated with various pharmacological activities . Future research could explore these activities further and investigate potential applications of “2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide” in medicinal chemistry.

Mécanisme D'action

Target of Action

Similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to interact with various targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .

Mode of Action

It is known that the functional groups attached to the ring structure of similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide, play a crucial role in their activity .

Biochemical Pathways

Related compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to influence various biochemical pathways due to their broad spectrum of pharmacological activities .

Result of Action

Similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .

Analyse Biochimique

Biochemical Properties

It is known that the thiadiazinane 1,1-dioxide motif can be found in many biologically active compounds . For example, benzothiadiazines are patented as ATP-sensitive potassium channel modulators for the treatment of respiratory, central nervous, and endocrine system disorders .

Molecular Mechanism

It is known that benzothiadiazines, a related class of compounds, act as ATP-sensitive potassium channel modulators

Propriétés

IUPAC Name |

2-phenyl-1,2,6-thiadiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c12-14(13)10-7-4-8-11(14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCQDGZDUZMHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)N(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20781243 | |

| Record name | 2-Phenyl-1lambda~6~,2,6-thiadiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20781243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210046-95-0 | |

| Record name | 2-Phenyl-1lambda~6~,2,6-thiadiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20781243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B1654007.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-[1-(oxane-4-carbonyl)azetidin-3-yl]methanesulfonamide](/img/structure/B1654008.png)

![4-(Ethanesulfonyl)-1-[(6-methoxynaphthalen-2-yl)methyl]piperidine](/img/structure/B1654010.png)

![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride](/img/structure/B1654011.png)

![Ethyl 2-[2-(3-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B1654012.png)

![2-(2,9-Dioxaspiro[5.5]undecan-3-yl)acetonitrile](/img/structure/B1654019.png)

![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-ol](/img/structure/B1654025.png)

![8-[3-(2-Methoxyphenyl)propanoyl]-2-methyl-N-phenyl-2,8-diazaspiro[4.5]decane-3-carboxamide](/img/structure/B1654028.png)

![N,N-dimethyl-3-{4-[(1-tetrahydro-2H-pyran-4-yl-4-piperidyl)methyl]phenyl}propanamide](/img/structure/B1654030.png)